![molecular formula C22H14F2O B2621358 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone CAS No. 337921-69-4](/img/structure/B2621358.png)
2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone (2,5-DFMI) is a difluoromethylated indanone compound with a wide range of applications in the scientific research field. It is a versatile compound that can be used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. It also has potential as a therapeutic agent due to its ability to modulate the activity of certain enzymes and other proteins.
Mechanism of Action
Target of Action
“2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone” is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might also interact with various biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple biochemical pathways.
Result of Action
Based on the biological activities of indole derivatives , it’s possible that this compound could have a range of effects at the molecular and cellular level.
Advantages and Limitations for Lab Experiments
The use of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. It is also relatively stable and has a wide range of applications in the scientific research field. However, there are also some limitations to its use. It is a highly reactive compound, which can lead to unwanted side reactions in certain experiments. In addition, its effects on certain enzymes and other proteins can be unpredictable and difficult to control.
Future Directions
There are several potential future directions for the use of 2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone in scientific research. It could be used in the development of novel drugs and agrochemicals, as well as in the synthesis of other difluoromethylated compounds. It could also be used in the development of new therapies for the treatment of inflammation and other diseases. In addition, further research could be conducted to better understand its mechanism of action and its potential effects on other proteins and enzymes. Finally, it could be used in the development of new analytical methods for the detection and quantification of difluoromethylated compounds.
Synthesis Methods
2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is synthesized via a two-step process. The first step involves the condensation of 2,5-difluorobenzaldehyde with phenylacetone in the presence of an acid catalyst. This reaction yields the desired product, 2,5-difluorophenylmethylene-3-phenyl-1-indanone. The second step involves the reduction of the difluoromethyl group in the indanone with sodium borohydride, which yields the desired product this compound.
Scientific Research Applications
2-[(2,5-Difluorophenyl)methylene]-3-phenyl-1-indanone is a versatile compound that has a wide range of applications in the scientific research field. It is used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals. It also has potential as a therapeutic agent due to its ability to modulate the activity of certain enzymes and other proteins. It has been used in the synthesis of a series of novel indanone derivatives, which have potential applications in the treatment of cancer, inflammation, and other diseases.
properties
IUPAC Name |
(2Z)-2-[(2,5-difluorophenyl)methylidene]-3-phenyl-3H-inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F2O/c23-16-10-11-20(24)15(12-16)13-19-21(14-6-2-1-3-7-14)17-8-4-5-9-18(17)22(19)25/h1-13,21H/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCOALRWQXAFKV-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=O)C2=CC4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2C3=CC=CC=C3C(=O)/C2=C\C4=C(C=CC(=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


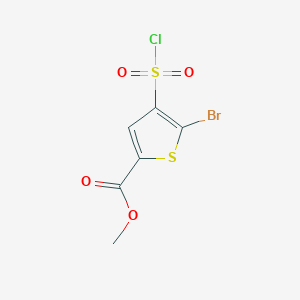
![3-Oxo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-7-carboxylic acid](/img/structure/B2621280.png)
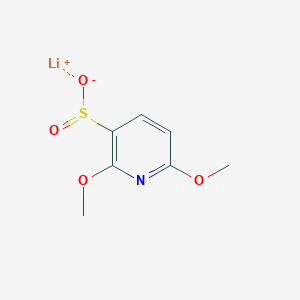
![3-[1-(1,3-benzodioxol-5-yl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2621282.png)
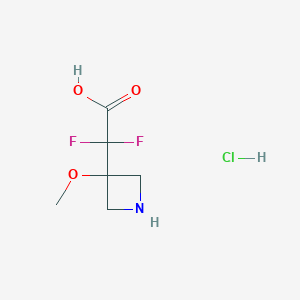
![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2621284.png)
![2-Methyl-5-(piperidin-1-yl(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2621288.png)
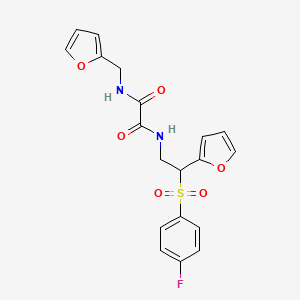
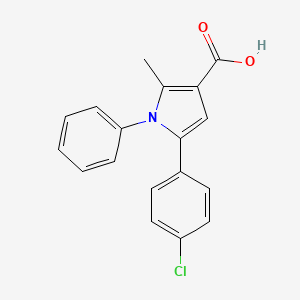
![4-[3-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B2621293.png)
![N-(4-bromo-3-methylphenyl)-2-((6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2621294.png)
![6-(3-Chlorophenyl)-2-[2-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridazin-3-one](/img/structure/B2621295.png)
![N-(2,5-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2621296.png)